2-Methyl-1,4-bis[(2-methylphenoxy)acetyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1,4-bis[(2-methylphenoxy)acetyl]piperazine is a synthetic organic compound that belongs to the piperazine family. Piperazines are known for their wide range of biological and pharmaceutical activities. This compound is characterized by its unique structure, which includes two 2-methylphenoxy groups attached to a piperazine ring via acetyl linkages.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,4-bis[(2-methylphenoxy)acetyl]piperazine typically involves the reaction of 2-methylphenol with chloroacetyl chloride to form 2-methylphenoxyacetyl chloride. This intermediate is then reacted with piperazine to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-1,4-bis[(2-methylphenoxy)acetyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: The major products are typically carboxylic acids or ketones.
Reduction: The major products are alcohols or amines.
Substitution: The major products depend on the nucleophile used but can include substituted piperazines.
Wissenschaftliche Forschungsanwendungen
2-Methyl-1,4-bis[(2-methylphenoxy)acetyl]piperazine has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its piperazine moiety which is common in many pharmaceuticals.
Industry: Utilized in the production of polymers and other materials due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-Methyl-1,4-bis[(2-methylphenoxy)acetyl]piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Bis[(2-methylphenoxy)acetyl]piperazine: Similar structure but lacks the 2-methyl group on the piperazine ring.
2-Methyl-1,4-bis[(phenoxy)acetyl]piperazine: Similar structure but lacks the methyl groups on the phenoxy rings.
Uniqueness
2-Methyl-1,4-bis[(2-methylphenoxy)acetyl]piperazine is unique due to the presence of both 2-methylphenoxy groups and the 2-methyl group on the piperazine ring. This unique structure can lead to distinct chemical and biological properties, making it valuable for various applications .
Eigenschaften
Molekularformel |
C23H28N2O4 |
---|---|
Molekulargewicht |
396.5 g/mol |
IUPAC-Name |
1-[3-methyl-4-[2-(2-methylphenoxy)acetyl]piperazin-1-yl]-2-(2-methylphenoxy)ethanone |
InChI |
InChI=1S/C23H28N2O4/c1-17-8-4-6-10-20(17)28-15-22(26)24-12-13-25(19(3)14-24)23(27)16-29-21-11-7-5-9-18(21)2/h4-11,19H,12-16H2,1-3H3 |
InChI-Schlüssel |
QMDSCSXPSKBUKW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CN(CCN1C(=O)COC2=CC=CC=C2C)C(=O)COC3=CC=CC=C3C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.